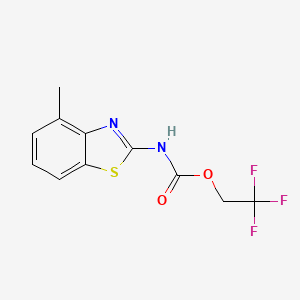

2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate

CAS No.: 1306604-51-2

Cat. No.: VC2934184

Molecular Formula: C11H9F3N2O2S

Molecular Weight: 290.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1306604-51-2 |

|---|---|

| Molecular Formula | C11H9F3N2O2S |

| Molecular Weight | 290.26 g/mol |

| IUPAC Name | 2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate |

| Standard InChI | InChI=1S/C11H9F3N2O2S/c1-6-3-2-4-7-8(6)15-9(19-7)16-10(17)18-5-11(12,13)14/h2-4H,5H2,1H3,(H,15,16,17) |

| Standard InChI Key | RJXIKZMVDAQPPN-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F |

| Canonical SMILES | CC1=C2C(=CC=C1)SC(=N2)NC(=O)OCC(F)(F)F |

Introduction

Chemical Properties

Molecular Information

Based on structural analysis and comparison with similar compounds, the following properties can be established:

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₁H₉F₃N₂O₂S | Calculated based on structure |

| Molecular Weight | 290.26 g/mol | Calculated based on atomic weights |

| IUPAC Name | 2,2,2-trifluoroethyl N-(4-methyl-1,3-benzothiazol-2-yl)carbamate | Systematic nomenclature |

| Structural Classification | Fluorinated carbamate; Benzothiazole derivative | Relevant chemical classes |

This molecular information has been derived by analyzing the structure and comparing it with similar compounds such as 2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate, which has a molecular weight of 316.3 g/mol and the formula C₁₃H₁₁F₃N₂O₂S .

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State | Solid at room temperature | Based on related carbamates and benzothiazoles |

| Solubility | Likely soluble in organic solvents (acetone, DMSO); poor water solubility | Typical of fluorinated carbamates |

| Stability | Relatively stable under standard conditions | Inferred from similar fluorinated compounds |

| Melting Point | Likely between 120-180°C | Estimated based on similar compounds |

The trifluoroethyl group typically enhances lipophilicity and can influence crystal packing, potentially affecting melting point and solubility characteristics. Similar compounds such as 2,2,2-trifluoro-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide have been analyzed by gas chromatography, suggesting sufficient thermal stability for such analytical methods .

Synthesis and Preparation

Direct Carbamoylation

The most straightforward approach would likely involve the reaction of 2-amino-4-methyl-1,3-benzothiazole with 2,2,2-trifluoroethyl chloroformate in the presence of a suitable base:

| Reactants | Conditions | Expected Yield | Notes |

|---|---|---|---|

| 2-amino-4-methyl-1,3-benzothiazole + 2,2,2-trifluoroethyl chloroformate | Base (e.g., triethylamine), inert atmosphere, 0-25°C, 4-6 hours | 60-80% | Similar to the synthesis of 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate |

This approach mirrors the typical synthesis of 2,2,2-trifluoroethyl N-[2-methyl-6-(propan-2-yl)phenyl]carbamate, which involves the nucleophilic substitution of the chloroformate by an amine.

Alternative Route Using Isocyanate Intermediates

An alternative approach might involve generating an isocyanate intermediate from 2-amino-4-methyl-1,3-benzothiazole, followed by reaction with 2,2,2-trifluoroethanol:

This methodology is supported by the reported synthesis of related urea benzothiazoles (UBTs), which involve reactions of 2-aminobenzothiazoles with isocyanates in the presence of DMF, TEA, and DMAP .

Purification Methods

Purification would likely follow standard procedures for similar compounds:

-

Column chromatography using appropriate solvent systems

-

Recrystallization from suitable organic solvents

-

Potential use of preparative HPLC for higher purity requirements

The presence of the trifluoroethyl group could enhance the metabolic stability and membrane permeability of the compound, potentially improving its pharmacokinetic profile compared to non-fluorinated analogues. The benzothiazole scaffold is associated with diverse biological activities, making this compound potentially interesting for broad screening programs.

Chemical Research Applications

The compound may also serve as:

-

An intermediate in the synthesis of more complex molecules

-

A model compound for studying structure-activity relationships

-

A reference standard for analytical chemistry

Biological Activity and Research Findings

It's important to note that these predictions are speculative and would require experimental verification. The actual biological profile would depend on the specific electronic and steric properties conferred by the combination of the 4-methyl-benzothiazole and trifluoroethyl carbamate moieties.

Structure-Activity Relationship Considerations

Several structural features may influence biological activity:

-

The 4-methyl substituent on the benzothiazole ring could affect binding interactions and electron distribution

-

The carbamate linkage provides potential for hydrogen bonding and can act as a metabolically labile group

-

The trifluoroethyl group typically enhances lipophilicity and metabolic stability

Comparing with related compounds, the biological activity might be modulated by these specific structural elements. For instance, the compound 2,2,2-trifluoroethyl N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]carbamate differs in having a phenyl ring with a thiazole substituent rather than a fused benzothiazole system .

Future Research Directions

Synthesis Optimization

Future research could focus on:

-

Developing more efficient synthetic routes with higher yields

-

Exploring green chemistry approaches to reduce environmental impact

-

Investigating continuous flow synthesis for potential scale-up

Biological Evaluation

Comprehensive biological screening would be valuable:

-

Broad spectrum antimicrobial testing

-

Enzyme inhibition assays, particularly for serine proteases

-

Cytotoxicity screening against diverse cancer cell lines

-

Kinase inhibition profiling

-

Metabolic stability studies

Structure Modification Studies

Structure-activity relationship studies could include:

-

Varying the position of the methyl group on the benzothiazole ring

-

Replacing the methyl group with other substituents

-

Modifying the trifluoroethyl group to alter lipophilicity

-

Investigating bioisosteric replacements for the carbamate linkage

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume